![molecular formula C15H20N4O2 B1291595 Tert-butyl 4-(3-cyanopyridin-2-yl)piperazine-1-carboxylate CAS No. 440100-15-2](/img/structure/B1291595.png)
Tert-butyl 4-(3-cyanopyridin-2-yl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-(3-cyanopyridin-2-yl)piperazine-1-carboxylate is a chemical compound with the molecular formula C15H20N4O2 . It is used as a building block or intermediate in the synthesis of several novel organic compounds .
Molecular Structure Analysis
The molecular structure of Tert-butyl 4-(3-cyanopyridin-2-yl)piperazine-1-carboxylate is characterized by the presence of a piperazine ring attached to a cyanopyridinyl group and a tert-butyl carboxylate group . The exact structure would need to be confirmed by techniques such as X-ray diffraction .Chemical Reactions Analysis
While specific chemical reactions involving Tert-butyl 4-(3-cyanopyridin-2-yl)piperazine-1-carboxylate are not available, similar compounds have been used as intermediates in the synthesis of a variety of organic compounds, including amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .Scientific Research Applications
Chemoselective N-tert-Butoxycarbonylation Reagent
This compound serves as a chemoselective N-tert-butoxycarbonylation reagent for aromatic and aliphatic amines. It’s used to introduce the Boc protecting group in the synthesis of various amine derivatives. This process is crucial for the development of pharmaceuticals and complex organic molecules, as it allows for the selective modification of amines .
Synthesis of Biologically Active Compounds
It acts as an intermediate in the synthesis of biologically active compounds, such as crizotinib . Crizotinib is a therapeutic agent used in the treatment of certain types of lung cancer. The tert-butyl group in this compound provides a steric hindrance that is beneficial in the synthesis of more complex molecules .
Antibacterial and Antifungal Agent
Derivatives of this compound have been evaluated for their antibacterial and antifungal activities. They have shown moderate activity against various microorganisms, indicating potential use in developing new antimicrobial agents .
Building Block for Organic Synthesis
The compound serves as a versatile building block for the synthesis of a wide range of organic compounds, including amides, sulphonamides, and Schiff’s bases. These derivatives have applications across different fields, including drug discovery and material science .
Conformational Studies
Due to the conformational flexibility of the piperazine ring, this compound is used in studies to understand molecular shapes and interactions. This information is vital for the design of molecules with specific properties and functions .
Drug Discovery and Development
The incorporation of the piperazine ring, as seen in this compound, is a common strategy in drug discovery. It enhances favorable interactions with biological macromolecules, which is essential for the development of new medications .
Physicochemical Property Adjustment
This compound is used to adjust the physicochemical properties of molecules, such as solubility and polarity. This is particularly important in the formulation of drugs, ensuring proper bioavailability and therapeutic effect .
Intermediates in Novel Organic Synthesis
It is used to create intermediates that are key in the synthesis of novel organic compounds. These intermediates can lead to the development of new materials with unique properties for industrial applications .
Safety and Hazards
Future Directions
properties
IUPAC Name |
tert-butyl 4-(3-cyanopyridin-2-yl)piperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-15(2,3)21-14(20)19-9-7-18(8-10-19)13-12(11-16)5-4-6-17-13/h4-6H,7-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLEQQMQLJYJBEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC=N2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(3-cyanopyridin-2-yl)piperazine-1-carboxylate |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.